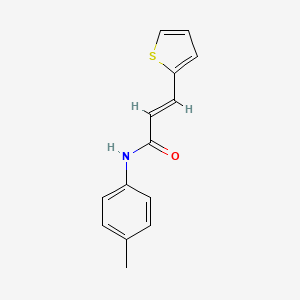

(E)-3-(Thiophen-2-yl)-N-(p-Tolyl)acrylamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide is a useful research compound. Its molecular formula is C14H13NOS and its molecular weight is 243.32. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Superkondensator-Elektroden

(E)-3-(Thiophen-2-yl)-N-(p-Tolyl)acrylamid: wurde in bimetallische organische Gerüste (MOFs) integriert, um Hochleistungs-Superkondensator-Elektroden zu konstruieren . So funktioniert es:

Lösliches leitendes Polymer

Eine andere Verbindung, 2,5-Di(thiophen-2-yl)-1-p-tolyl-1H-pyrrol, ist ein lösliches leitendes Polymer . Obwohl es nicht mit der Verbindung identisch ist, enthält es ähnliche Thiophen-Einheiten. Hier ist seine Anwendung:

Biologische Aktivität

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, also referred to as DM497, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide features a thiophene ring attached to an acrylamide backbone, which is known for its diverse biological properties. The compound's molecular formula is C13H13NOS, and its structure can be represented as follows:

Research indicates that DM497 interacts with various molecular targets, primarily focusing on the modulation of nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (CaV2.2). The compound exhibits:

- Positive Allosteric Modulation : DM497 acts as a positive allosteric modulator of the α7 nAChR, enhancing receptor activity.

- Calcium Channel Inhibition : It has been shown to inhibit the CaV2.2 channels, which play a crucial role in neurotransmitter release and pain signaling pathways .

Antinociceptive Activity

One of the most significant findings regarding DM497 is its antinociceptive properties. Studies have demonstrated that:

- Pain Models : In mouse models of neuropathic pain induced by streptozotocin (STZ) and oxaliplatin, DM497 significantly reduced pain responses at doses of 3 mg/kg and 10 mg/kg respectively. This effect was observed through behavioral assays measuring pain sensitivity .

- Mechanistic Insights : The antinociceptive effects were linked to the inhibition of α7 nAChR and CaV2.2 channels, suggesting that DM497 could be a potential therapeutic agent for neuropathic pain management .

Antimicrobial Activity

Preliminary studies also indicate that derivatives of acrylamide compounds similar to DM497 possess antimicrobial properties. For instance, compounds with structural similarities exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MICs) demonstrating effectiveness in inhibiting bacterial growth .

Study on Neuropathic Pain

In a controlled study involving mice, DM497 was tested for its effects on STZ-induced neuropathic pain. The results indicated a marked reduction in pain levels post-administration, supporting the hypothesis that modulation of nAChRs plays a critical role in pain management . The study utilized electrophysiological techniques to assess the compound's interaction with nAChRs and calcium channels.

| Parameter | DM497 Dose (mg/kg) | Effect on Pain |

|---|---|---|

| STZ-induced pain reduction | 3 | Significant reduction |

| Oxaliplatin-induced pain | 10 | Significant reduction |

Antimicrobial Evaluation

In vitro studies evaluated the antimicrobial efficacy of related compounds, revealing promising results against common bacterial strains. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong potential for further development in antimicrobial therapies .

Eigenschaften

IUPAC Name |

(E)-N-(4-methylphenyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-11-4-6-12(7-5-11)15-14(16)9-8-13-3-2-10-17-13/h2-10H,1H3,(H,15,16)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXGPPWAYYADTP-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.